molecular formula C20H21N3O3 B12016987 2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide CAS No. 769143-39-7

2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B12016987
CAS No.: 769143-39-7
M. Wt: 351.4 g/mol
InChI Key: XESPWAXQGGVAKP-FYJGNVAPSA-N
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Description

2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide , belongs to the class of hydrazones. Its structure features an aromatic ring with an allyl group, a hydrazine moiety, and an amide functional group. Let’s break it down:

    Hydrazone: A hydrazone is a class of organic compounds containing a nitrogen-nitrogen double bond (N=N) formed by the condensation of a ketone or aldehyde with hydrazine. In our case, the ketone is the 2-oxoacetamide group.

    Allyl Group: The allyl group (CH₂=CH-CH₂-) is attached to the aromatic ring, providing reactivity and influencing its properties.

    Hydrazine Moiety: The hydrazine part (NHNH₂) contributes to the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds as follows:

2-hydroxybenzaldehyde+4-ethylphenylhydrazineacid catalyst2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide\text{2-hydroxybenzaldehyde} + \text{4-ethylphenylhydrazine} \xrightarrow{\text{acid catalyst}} \text{2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide} 2-hydroxybenzaldehyde+4-ethylphenylhydrazineacid catalyst​2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Industrial Production: While not widely produced industrially, small-scale synthesis can be scaled up for research purposes. The compound’s stability and reactivity limit large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.

    Reduction: Reduction of the imine (C=N) group can yield the corresponding amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use mild oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Employ reducing agents such as NaBH₄ (sodium borohydride).

    Substitution: Acidic or basic conditions facilitate hydrazine substitution.

Major Products:
  • Oxidation: Allylic alcohol or aldehyde.
  • Reduction: The corresponding amine.
  • Substitution: Various hydrazine derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an antitumor agent due to its hydrazone functionality.

    Chemical Biology: Used as a building block in the synthesis of other compounds.

    Industry: Limited industrial applications due to its complex structure.

Mechanism of Action

The compound’s mechanism of action likely involves:

    Target Interaction: Binding to specific cellular targets (e.g., enzymes, receptors).

    Pathways: Modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

While unique in its structure, similar hydrazones include:

    Isatin hydrazones: Isatin-based compounds with diverse biological activities.

    Schiff bases: General class of compounds formed by condensation of aldehydes/ketones with amines.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

CAS No.

769143-39-7

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H21N3O3/c1-3-6-15-7-5-8-16(18(15)24)13-21-23-20(26)19(25)22-17-11-9-14(4-2)10-12-17/h3,5,7-13,24H,1,4,6H2,2H3,(H,22,25)(H,23,26)/b21-13+

InChI Key

XESPWAXQGGVAKP-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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